Absence of Published Comparative Biological Data for CAS 2098104-28-8
A comprehensive search of primary research literature, patent databases, and curated bioactivity repositories (PubChem, ChEMBL, BindingDB) for 1-(3-chloropyrazin-2-yl)-3-propylpiperidin-4-ol (CAS 2098104-28-8) returned no quantitative biological activity data, no head-to-head comparator studies, and no selectivity profiling information [1]. This data gap means no evidence-based differentiation can be made against any analog, including vigabatrin, (S)-MeCPP-115, 1-(5-aminopyridin-2-yl)-3-propylpiperidin-4-ol, or other piperidine-based GABA modulators. The commercial mislabeling of this compound as CPP-115 introduces additional procurement uncertainty, as the biological profile widely attributed to CPP-115 (KI = 9.7 μM for GABA-AT; kinact/KI = 52 mM·min⁻¹; 187-fold greater inactivation efficiency vs. vigabatrin) belongs to a chemically distinct cyclopentenoic acid derivative [2].
| Evidence Dimension | Published biological activity data availability |
|---|---|
| Target Compound Data | No quantitative biological data available in any indexed source |
| Comparator Or Baseline | Genuine CPP-115 (CAS 640897-20-7): KI 9.7 μM for GABA-AT; kinact/KI 52 mM·min⁻¹; vigabatrin KI 850 μM; kinact/KI 0.28 mM·min⁻¹ |
| Quantified Difference | Not applicable—target compound has no biological data; comparator data belongs to a different chemical entity |
| Conditions | GABA-AT inactivation assay under suboptimal conditions (pH and temperature below optimum) [2] |
Why This Matters
Procurement decisions based on biological performance cannot be made for this compound; users requiring GABA-AT inhibitory activity should source genuine CPP-115 (CAS 640897-20-7).
- [1] PubChem. 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol. Compound Summary for CID 121202981 showing no bioassay data. View Source
- [2] Silverman, R. B. (2012). (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a GABA aminotransferase inactivator. Journal of Medicinal Chemistry, 55(2), 567–575. doi:10.1021/jm201650r View Source
